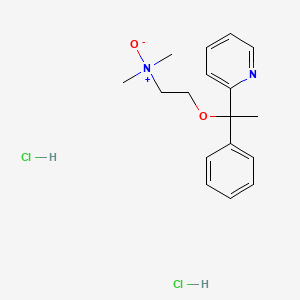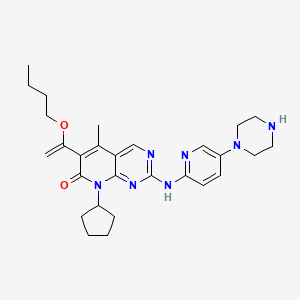
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is a fluorinated organic compound with the molecular formula C14H10F4O2. It is known for its unique molecular structure, which includes a phenol group and a tetrafluoro-phenylethoxy moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol typically involves the reaction of phenol with a fluorinated phenylethyl halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the phenol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives .
Applications De Recherche Scientifique
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1,2,2-Tetrafluoroethoxy)phenol
- 3-(1,1,2,2-Tetrafluoropropoxy)phenol
- 3-(1,1,2,2-Tetrafluorobutoxy)phenol
Uniqueness
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is unique due to its specific tetrafluoro-phenylethoxy moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H10F4O2 |
|---|---|
Poids moléculaire |
286.22 g/mol |
Nom IUPAC |
3-(1,1,2,2-tetrafluoro-2-phenylethoxy)phenol |
InChI |
InChI=1S/C14H10F4O2/c15-13(16,10-5-2-1-3-6-10)14(17,18)20-12-8-4-7-11(19)9-12/h1-9,19H |
Clé InChI |
JOQRYFMAADFQSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(OC2=CC=CC(=C2)O)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)




![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)





